Taberpsychine

Description

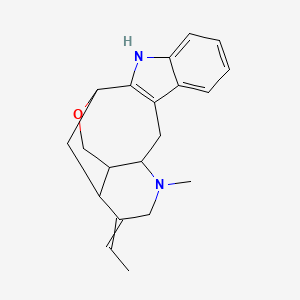

Structure

3D Structure

Properties

IUPAC Name |

15-ethylidene-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19-9-14(12)16(18)11-23-19/h3-7,14,16,18-19,21H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAGGQESSDYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C4CC1C2CO4)NC5=CC=CC=C35)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Monoterpenoid Indole Alkaloid Research

Taberpsychine is a notable member of the monoterpenoid indole (B1671886) alkaloids (MIAs), a large and structurally diverse family of natural products. nih.govnih.gov These compounds are biosynthetically derived from the amino acid tryptophan and the monoterpenoid secologanin. nih.gov MIAs are predominantly found in plants belonging to the Apocynaceae, Gelsemiaceae, and Loganiaceae families. nih.govnih.gov

The structural complexity of MIAs, which often feature intricate polycyclic and cage-like architectures with multiple stereocenters, has made them a compelling subject of study for synthetic and medicinal chemists. nih.govnih.govresearchgate.net This class of alkaloids is further categorized into several types based on their skeletal structures, including sarpagine, koumine (B8086292), gelsemine, and yohimbane types. nih.govsemanticscholar.org this compound is classified within the sarpagine-koumine type of monoterpenoid indole alkaloids. nih.govresearchgate.net These alkaloids are recognized for their interesting biological activities and related biosynthetic origins. nih.gov

The study of MIAs is significant due to their wide range of pharmacological properties, which include antitumor, immunosuppressive, analgesic, and anti-anxiety activities. nih.govsemanticscholar.org This has spurred considerable research into their total synthesis and the development of derivatives with potentially enhanced therapeutic properties. nih.govresearchgate.net

Historical Perspective of Taberpsychine Discovery in Natural Products Chemistry

The field of natural products chemistry has its roots in the early 19th century, evolving from the study of chemicals derived from plants and animals. wou.edu The initial focus was on isolating and structurally elucidating compounds from natural sources, a process that was complex and indirect in its early stages. hebmu.edu.cn The development of organic chemistry was significantly advanced by the challenge of synthesizing these often complex natural molecules. blogspot.com

Taberpsychine was first isolated from plants of the Gelsemium and Tabernaemontana genera. nih.govscispace.comscispace.com For instance, a chemical investigation of Tabernaemontana species led to the isolation of this compound alongside other alkaloids like vincadifformine (B1218849) and voacorine. nih.govscispace.com Specifically, (19Z)-Taberpsychine was isolated from the roots of a Gelsemium species collected in Thailand. researchgate.net The structure of this compound was elucidated through spectroscopic analysis and its total synthesis has been achieved, confirming its absolute configuration. nih.govnih.gov The total synthesis of (19Z)-taberpsychine was reported in 11 steps from commercially available starting materials, with key reactions including an intramolecular [3 + 2] nitrone cycloaddition and Lewis acid-mediated cyclizations. nih.gov

The discovery and synthesis of this compound are part of a broader effort in natural products chemistry to understand the vast chemical diversity present in nature and to harness it for various applications, including drug discovery. wou.edukdpublications.in

Detailed Research Findings

| Category | Finding | Source |

| Classification | Monoterpenoid Indole (B1671886) Alkaloid (Sarpagine-Koumine type) | nih.govresearchgate.net |

| Natural Source | Gelsemium and Tabernaemontana species | nih.govscispace.comscispace.com |

| Specific Isomer | (19Z)-Taberpsychine isolated from Gelsemium roots in Thailand | researchgate.net |

| Total Synthesis | Achieved in 11 steps | nih.gov |

| Key Synthetic Reactions | Intramolecular [3 + 2] nitrone cycloaddition, Lewis acid-mediated cyclizations | nih.gov |

Advanced Synthetic Approaches to Taberpsychine and Its Analogs

Total Synthesis Strategies for Taberpsychine

The total synthesis of this compound has been a subject of significant interest, leading to the development of innovative and elegant synthetic solutions. These strategies often showcase the power of modern synthetic methodologies in constructing complex natural products.

The total synthesis of (19Z)-taberpsychine, along with related Gelsemium alkaloids like isodihydrokoumine, has been accomplished in a concise 11-step sequence. acs.orgnih.govacs.org A key feature of the retrosynthetic analysis involves the disconnection of the complex cage-like structure back to a more manageable intermediate. nih.gov

A pivotal retrosynthetic disconnection simplifies the sarpagine-ajmaline-koumine type alkaloid framework to a common azabicyclo[3.3.1]nonane core intermediate. nih.govresearchgate.net This central intermediate serves as a versatile building block for divergent syntheses. The strategy relies on key transformations such as cascade cyclizations to form the aza-bridged eight-membered ring system from an indole-fused chain compound. nih.gov One of the critical steps in the forward synthesis is a Mannich-type cyclization to construct this key indole-fused azabicyclo[3.3.1]nonane intermediate. nih.govresearchgate.net

Another successful approach employs a kinetically controlled Pictet-Spengler reaction. rsc.org This strategy utilizes L-tryptophan as a chiral starting material to generate a cis-1,3-disubstituted tetrahydro-β-carboline. rsc.org Subsequent protection of the nitrogen atoms followed by cyclization and decarboxylation leads to a bridged ketone, which is a key intermediate for the formal synthesis of (−)-taberpsychine, among other alkaloids. rsc.org This demonstrates how strategic disconnections leading back to readily available chiral precursors can provide an efficient entry into the enantioselective synthesis of these complex molecules. rsc.org

A notable total synthesis of (±)-(19Z)-taberpsychine was achieved in 11 steps. scispace.com The retrosynthetic analysis for this synthesis also highlights strategic bond disconnections that simplify the intricate polycyclic system into more accessible starting materials.

Key Strategic Disconnections in this compound Synthesis

| Disconnection Strategy | Key Intermediate | Forward Reaction Type | Reference |

|---|---|---|---|

| Cascade Cyclization | Azabicyclo[3.3.1]nonane core | Mannich-type cyclization | nih.govresearchgate.net |

| Pictet-Spengler Reaction | cis-1,3-disubstituted tetrahydro-β-carboline | Kinetically controlled Pictet-Spengler reaction | rsc.org |

The stereochemical complexity of this compound necessitates the use of highly selective and often enantioselective reactions. A key stereoselective method employed in the synthesis of (19Z)-taberpsychine is an intramolecular [3+2] nitrone cycloaddition. acs.orgnih.govresearchgate.net This reaction is instrumental in setting the stereochemistry of the central piperidine (B6355638) ring. acs.org

The use of a chiral pool approach, starting from L-tryptophan, has proven effective in the asymmetric synthesis of intermediates for (−)-taberpsychine. rsc.orgnih.gov The kinetically controlled Pictet-Spengler reaction between L-tryptophan and a suitable aldehyde generates a cis-1,3-disubstituted tetrahydro-β-carboline with high diastereoselectivity. rsc.org This intermediate, with its defined stereochemistry, serves as a cornerstone for the enantioselective synthesis of the target alkaloid. rsc.org

Furthermore, the collective synthesis of sarpagine-ajmaline-koumine type alkaloids has benefited from stereoselective olefinations to install either the 19-E or 19-Z terminal alkenes present in the natural alkaloids. nih.govresearchgate.net This highlights the importance of controlling the geometry of the ethylidene side chain, a common feature in this family of compounds. The stereoselective transformation of ajmaline (B190527) has also been described for the synthesis of (19Z)-taberpsychine. rsc.org

Desymmetrization strategies are also emerging as powerful tools in natural product synthesis, offering precise control over chirality formation from symmetrical precursors. rsc.org While not explicitly detailed for this compound in the provided context, these methods represent a promising avenue for future synthetic efforts.

The synthesis of this compound and its congeners has spurred the development and application of novel chemical reactions. A significant innovation is the use of an intramolecular [3+2] nitrone cycloaddition to construct the core structure. acs.orgnih.govresearchgate.net This reaction provides an efficient means to assemble the complex polycyclic system with excellent stereocontrol. acs.org

Another key transformation is a Lewis acid-mediated cyclization of a common intermediate, which allows for divergent access to either the this compound or isodihydrokoumine core structures. acs.orgnih.govresearchgate.net This highlights the development of switchable reaction pathways to generate structural diversity from a single precursor.

In the context of related Gelsemium alkaloids, a palladium-catalyzed intramolecular coupling reaction has been employed in a biomimetic synthesis of koumine (B8086292) from 18-hydroxythis compound. nii.ac.jpclockss.org This reaction mimics a proposed biosynthetic pathway involving a bond formation between C7 and C20 of a sarpagine-type precursor. nii.ac.jp

Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand unusual reaction pathways, such as a substitution reaction proceeding through an aziridinium (B1262131) ion intermediate in the synthesis of related alkaloids. researchgate.net Such insights are crucial for optimizing existing reactions and designing new synthetic strategies. The development of a novel Mannich-type cyclization to construct the key indole-fused azabicyclo[3.3.1]nonane intermediate is another example of reaction innovation driven by the challenges of synthesizing these complex alkaloids. nih.govresearchgate.net

Biomimetic and Semisynthetic Routes to this compound Scaffolds

Biomimetic synthesis, which draws inspiration from proposed biosynthetic pathways, offers an elegant and often efficient approach to natural product synthesis. For Gelsemium alkaloids, it is speculated that koumidine (B2378392) is a plausible biogenetic precursor to (19-Z)-taberpsychine. jst.go.jp

A partial synthesis of (19Z)-taberpsychine has been achieved through the stereoselective transformation of ajmaline, proceeding via koumidine. rsc.org This work supports the proposed biogenetic relationship and provides a chemical basis for the conversion. Another biomimetic approach involves the synthesis of koumine through a palladium-catalyzed intramolecular coupling reaction of 18-hydroxythis compound, mimicking the proposed C7-C20 bond formation. nii.ac.jpclockss.org

Semisynthetic strategies have also been explored, starting from more readily available natural products. For instance, koumidine has been prepared from gardnerine (B1235612) by demethoxylation from the indole (B1671886) nucleus and inversion of the ethylidene side chain configuration using a palladium catalyst. jst.go.jp These approaches leverage the existing complex scaffold of a related natural product to access the target molecule, often in fewer steps than a total synthesis. The first biomimetic semi-synthesis of koumine was a significant achievement in this area. scispace.com

Rational Design and Development of Synthetic Analogs and Derivatives of this compound

The rational design of analogs and derivatives of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. The modularity of some total synthesis routes for this compound and related alkaloids allows for the rapid preparation of analogs. acs.org For instance, modification of key intermediates like a specific hydroxylamine (B1172632) or aldehyde could provide access to a library of new compounds. acs.org

The development of synthetic analogs is often guided by structure-activity relationship (SAR) studies. While specific SAR data for this compound is not detailed in the provided search results, the synthesis of derivatives is a common goal in natural product chemistry to explore their biological potential. researchgate.nettandfonline.com The synthesis of sempervirine (B1196200) derivatives and the elucidation of their SAR provides a relevant example within the broader class of Gelsemium alkaloids. researchgate.net

Rational design principles are crucial in formulating synthetic approaches to target molecules and their analogs. chemistry-chemists.com This can involve the design of transition-state analogs as potent enzyme inhibitors, a strategy that has been successfully applied to other complex natural products. nih.gov The development of novel spirooxindoles, inspired by natural product scaffolds, through techniques like 1,3-dipolar cycloaddition reactions, showcases a strategy for creating libraries of related compounds for biological screening. mdpi.com

The structural and functional diversity of Gelsemium alkaloids continues to inspire the development of new synthetic strategies for creating novel derivatives with potential therapeutic applications. tandfonline.comsemanticscholar.org

This compound: Unraveling the Molecular and Cellular Mechanisms of Action

Detailed in vitro research findings on the biological activities of the chemical compound this compound are not available in the current scientific literature.

Despite the successful total synthesis of this compound, a complex indole alkaloid, extensive searches of peer-reviewed scientific databases and journals have yielded no published studies detailing its molecular and cellular mechanisms of action. The existing body of research predominantly focuses on the intricate chemical pathways to synthesize this natural product.

Consequently, there is no available data to populate the specific sections and subsections of the requested article, including:

Molecular Targets and Binding Interactions: There is no information regarding the specific proteins, enzymes, or other cellular components with which this compound may interact.

Protein-Ligand Interaction Profiles: No studies have characterized the binding affinity or interaction patterns of this compound with any biological targets.

Enzyme Modulation and Kinetic Inhibition Profiles: The effects of this compound on enzyme activity have not been reported.

Cellular Pathway Perturbations: There is a lack of research on the impact of this compound on cellular processes.

Modulatory Effects on Cell Cycle Progression: No data exists on whether this compound affects the different phases of the cell cycle.

Induction of Programmed Cell Death Mechanisms: It is unknown if this compound can induce apoptosis or autophagy in cells.

Impact on Intracellular Signaling Cascades: The influence of this compound on signaling pathways such as the Akt/mTOR pathway or apelin signaling has not been investigated.

Further research is required to elucidate the potential biological activities and therapeutic applications of this compound.

Molecular and Cellular Mechanisms of Taberpsychine Action in Vitro Research

High-Throughput Screening Methodologies for Biological Activity Discovery (In Vitro)

Extensive searches of scientific literature and research databases did not yield specific studies or detailed findings on the use of high-throughput screening (HTS) methodologies for the discovery of the biological activity of the chemical compound taberpsychine. While the total synthesis of this compound has been a subject of research, dedicated in vitro studies employing HTS to elucidate its molecular and cellular mechanisms of action are not publicly available. researchgate.netnih.govuwo.ca

High-throughput screening is a drug discovery process that utilizes automation and robotics to rapidly test a large number of chemical and/or biological compounds against a specific biological target. nih.gov This methodology is widely employed in the pharmaceutical industry to identify "hits" or "leads"—compounds that demonstrate a desired effect on a target—from large compound libraries. nih.gov The process typically involves miniaturized assays in multi-well plates, sophisticated liquid handling systems, and sensitive detection methods to measure the activity of the compounds. nih.govresearchgate.net

In the context of natural products like this compound, HTS could be theoretically applied to screen for a wide range of biological activities, such as:

Enzyme Inhibition/Activation: Testing the ability of this compound to modulate the activity of specific enzymes implicated in disease pathways.

Receptor Binding: Assessing the affinity of this compound for various cellular receptors.

Cell-Based Assays: Evaluating the effects of this compound on cellular processes like proliferation, apoptosis, or signaling pathways in different cell lines. nih.govresearchgate.net

A typical HTS workflow for a compound like this compound would involve several key stages:

Assay Development: Designing a robust and reproducible in vitro assay suitable for automation. This could be a biochemical assay using purified proteins or a cell-based assay.

Library Screening: Testing a library of compounds, which could include this compound and its analogs, at a single concentration to identify initial hits.

Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out false positives.

Dose-Response Analysis: Performing experiments with varying concentrations of the confirmed hits to determine their potency (e.g., IC50 or EC50 values).

Despite the established utility of HTS in natural product research, there is no published data detailing the application of these methodologies to this compound. Consequently, no data tables with detailed research findings on its high-throughput screening for biological activity can be provided at this time. Researchers have noted the potential of natural product libraries for HTS campaigns to identify novel bioactive compounds. researchgate.net However, the specific screening and resulting activity profile for this compound remain unreported in the accessible scientific literature.

Structure Activity Relationship Studies and Derivatization

Elucidation of Pharmacophoric Features Essential for Receptor or Enzyme Interactions

A pharmacophore represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target, such as a receptor or enzyme, to trigger a biological response. researchgate.netfiveable.me For Taberpsychine and related Gelsemium alkaloids, identifying these features is the first step in understanding their mechanism of action and in designing more potent and selective derivatives.

Pharmacophore models for Gelsemium alkaloids suggest that the indole (B1671886) core and its accompanying chemical groups are critical for functional activity. mdpi.com While specific studies on this compound are limited, analysis of related compounds reveals several potential key features. mdpi.com Molecular docking studies on other monoterpenoid indole alkaloids have shown that interactions with specific residues, such as tryptophan, at the hydrophobic subsites of enzymes like acetylcholinesterase are crucial for inhibitory activity. researchgate.net

Key Pharmacophoric Features of Gelsemium Indole Alkaloids: A typical pharmacophore model for this class of compounds includes an aromatic ring, a hydrophobic core, and a positively charged nitrogen atom that can act as a hydrogen bond donor. mdpi.com The unique, rigid, cage-like scaffold of this compound precisely orients these functional groups in three-dimensional space, which is a critical factor for specific receptor binding.

| Pharmacophoric Feature | Structural Component in this compound | Potential Role in Bio-Interaction |

|---|---|---|

| Aromatic Ring | Indole nucleus | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket. mdpi.com |

| Hydrophobic Core | Polycyclic cage-like framework | Contributes to binding affinity through van der Waals and hydrophobic interactions within the receptor. mdpi.com |

| Hydrogen Bond Donor | Basic nitrogen atom (N4) | Forms crucial hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on amino acid residues. mdpi.com |

| Stereochemistry | Multiple chiral centers | Determines the specific 3D orientation of interacting groups, ensuring a precise fit with the biological target. |

Design and Synthesis of this compound Derivatives for Mechanistic Probing and Enhanced Activity

The scarcity of this compound from natural sources makes total synthesis an essential tool for obtaining sufficient quantities for biological evaluation and for creating structural analogs. tandfonline.com Synthetic strategies enable the systematic modification of the this compound scaffold, allowing researchers to probe the function of different parts of the molecule and potentially enhance its biological activity. researchgate.netbsu.edu.egbiointerfaceresearch.com

The total synthesis of (19Z)-taberpsychine has been successfully achieved, often in tandem with the synthesis of the related alkaloid isodihydrokoumine. acs.orgresearchgate.net These synthetic routes provide a platform for generating derivatives. A key strategy involves the use of an intramolecular [3+2] nitrone cycloaddition and Lewis acid-mediated cyclizations from a common intermediate, which can be adapted to produce the core structures of either this compound or isodihydrokoumine. acs.orgresearchgate.net

By modifying the starting materials or introducing new reagents at different stages of the synthesis, chemists can create derivatives with altered functional groups. For example, modifications could be targeted at:

The Indole Nucleus: Introducing substituents on the aromatic ring to alter electronic properties and explore further interactions.

The N4-Nitrogen: Synthesis of N-oxides, such as (4R)-isodihydrokoumine N4-oxide, demonstrates that this position is synthetically accessible for modification. acs.org

The Vinyl Group: Altering the C19/C20 side chain to investigate its role in binding and activity.

These synthetic tactics are crucial not only for confirming the structure of the natural product but also for providing novel derivatives with potentially improved bioactivities. tandfonline.com

| Synthetic Strategy | Key Transformation | Application for Derivatization |

|---|---|---|

| Unified Approach to Sarpagine/Koumine (B8086292) Alkaloids | Intramolecular [3+2] nitrone cycloaddition | Allows for the construction of the core cage structure, which can be further functionalized. acs.orgresearchgate.net |

| Common Intermediate Strategy | Lewis acid-mediated cyclization | Enables divergent synthesis to produce either the this compound or koumine scaffold from a single precursor. acs.orgresearchgate.net |

| Late-stage Functionalization | Modification of peripheral groups | Allows for the introduction of diverse functional groups on the core scaffold to create a library of analogs for SAR studies. |

Computational Approaches in Structure-Activity Relationship Analysis (e.g., Molecular Docking, QSAR)

In modern drug discovery, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis are indispensable for accelerating the understanding of SAR. nih.gov These in-silico tools can predict how a molecule will interact with a target protein and help rationalize the activities of a series of compounds.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov For this compound, docking studies could be used to generate hypotheses about its molecular targets in the central nervous system. By placing a 3D model of this compound into the binding site of a known receptor (e.g., glycine (B1666218) or GABA-A receptors, which are targets for other Gelsemium alkaloids), researchers can predict the binding pose and estimate the strength of the interaction. mdpi.comx-mol.net This approach can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new derivatives with improved binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical method that attempts to correlate the chemical structure of a series of compounds with their biological activity. youtube.com To perform a QSAR study on this compound, a set of derivatives would first need to be synthesized and their biological activities measured. Then, various molecular descriptors (representing physicochemical properties like hydrophobicity, electronic distribution, and steric shape) would be calculated for each derivative. A mathematical model is then built to relate these descriptors to the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

| Computational Method | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Identify potential protein targets, visualize key binding interactions, and guide the design of derivatives with enhanced affinity. nih.gov |

| QSAR Analysis | Develops a statistical model relating structural properties of compounds to their biological activity. | Predict the activity of hypothetical derivatives, prioritize synthetic efforts, and provide insight into the features essential for activity. youtube.com |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Create a 3D query to screen large databases for novel scaffolds that mimic this compound's interactions. fiveable.menih.gov |

Emerging Research Directions and Methodological Advances in Taberpsychine Studies

Future Perspectives in Taberpsychine Research and Analog Development

Future research into this compound could potentially explore its pharmaceutical properties and guide the development of derivatives. Studies on Gelsemium alkaloids suggest that their complex structures and bioactivities warrant further investigation, potentially leading to new therapeutic agents researchgate.netsemanticscholar.orgtandfonline.com. However, specific research directions or analog development programs focused on this compound are not detailed in the current literature.

Compound List:

this compound

Isodihydrokoumine

(4R)-Isodihydroukoumine N4-oxide

Gelsemium alkaloids

Monoterpenoid indole (B1671886) alkaloids (MIAs)

Gelsemine

Gelsenicine

Gelsedine

Humantenine

Suavoline

Q & A

Q. What spectroscopic methods are critical for characterizing Taberpsychine’s molecular structure?

this compound’s structural elucidation requires a multi-technique approach:

- UV-Vis Spectroscopy : Identifies conjugated systems (e.g., λmax at 292 nm in ethanol, indicative of indole alkaloid chromophores) .

- IR Spectroscopy : Detects functional groups (e.g., NH stretch at 3460 cm⁻¹ and aromatic C-H bending at 1460 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (m/z 308 [M⁺]) and fragmentation patterns (e.g., m/z 154 and 122 corresponding to indole-derived ions) .

- NMR (1H and 13C) : Resolves stereochemistry (e.g., δ 5.43 ppm for C(19)-H in ¹H-NMR; 67.8 MHz 13C-NMR for carbon assignments) .

Q. How can researchers validate the synthesis of 19-(Z)-Taberpsychine against natural isolates?

Comparative analysis includes:

- Chromatographic Purity : HPLC or TLC to match retention factors with natural isolates.

- Spectral Overlay : Direct comparison of NMR, IR, and MS data with published profiles from Gelsemium elegans extracts .

- Optical Rotation : Verify specific rotation ([α]D = −180°) to confirm chiral consistency .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for this compound analogs?

Discrepancies (e.g., shifts in NMR peaks or MS fragments) require:

- Cross-Validation : Replicate experiments under identical conditions (solvent, temperature, instrument calibration).

- Isomer Differentiation : Use NOESY or ROESY NMR to distinguish Z/E isomers, as seen in 19-(Z)-Taberpsychine’s δ 5.43 ppm coupling .

- Collaborative Benchmarking : Compare data with open-access databases (e.g., PubChem, Reaxys) and cite methodological details (e.g., CDCl3 solvent in ¹H-NMR) .

Q. What experimental design principles apply to pharmacological studies of this compound?

Key considerations include:

- Dose-Response Curves : Use in vitro assays (e.g., receptor binding) to establish EC50 values, followed by in vivo models for bioavailability and toxicity.

- Control Groups : Include positive/negative controls (e.g., koumidine as a structural analog) to contextualize activity .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for animal or human trials .

Q. How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?

Integrate:

- Molecular Docking : Predict binding affinity to targets (e.g., serotonin receptors) using software like AutoDock.

- QSAR Modeling : Correlate substituent effects (e.g., N-methylation at δ 2.60 ppm) with bioactivity .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

Methodological Guidance

Q. What strategies optimize the isolation of this compound from Gelsemium elegans?

Q. How should researchers present spectral data for publication?

Follow journal guidelines (e.g., Pharmaceutical Research):

- Tables : Organize NMR shifts with Roman numerals, footnotes for experimental conditions (e.g., “¹H-NMR (CDCl3, 400 MHz)”) .

- Figures : Label spectra clearly (e.g., “Fig. 1: 13C-NMR of 19-(Z)-Taberpsychine”) and include magnification for key regions .

Data Integrity & Reproducibility

Q. What steps ensure reproducibility in this compound synthesis protocols?

- Detailed Metadata : Report reaction conditions (time, temperature, catalysts) and purification steps.

- Open Data : Share raw spectra in repositories (e.g., Zenodo) with DOI links.

- Peer Validation : Collaborate with third-party labs for independent replication .

Q. How can researchers address gaps in this compound’s pharmacological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.